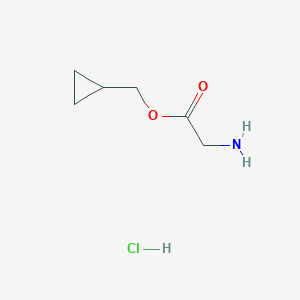

2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride

Overview

Description

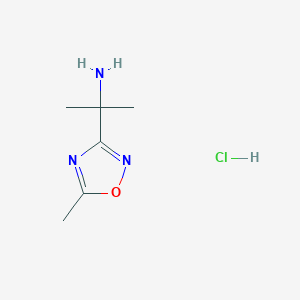

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Quinoline-3-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocycle that’s also used in medicinal chemistry .

Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The quinoline moiety provides a flat aromatic system that can interact with biological targets.Chemical Reactions Analysis

The pyrrolidine ring can undergo various chemical reactions, including functionalization and ring-opening reactions . Quinoline-3-carboxylic acid, like other carboxylic acids, can participate in reactions such as esterification and amide bond formation.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride” would depend on its exact structure. Generally, compounds containing a pyrrolidine ring and a quinoline moiety are expected to be solid at room temperature .Scientific Research Applications

Medicinal Chemistry

This compound is a valuable scaffold in medicinal chemistry due to its pyrrolidine ring, which is a common feature in many biologically active compounds. It offers a versatile framework for the development of new drugs with potential applications in treating various diseases. The pyrrolidine ring’s non-planarity and stereogenicity allow for the exploration of pharmacophore space and the creation of compounds with selective biological activity .

Biotechnology

In biotechnology, the pyrrolidine scaffold is used to design molecules with specific target selectivity. Its ability to adopt various stereoisomers makes it an excellent candidate for developing enantioselective drugs. This adaptability is crucial for creating compounds with a precise biological profile, which is essential in the development of therapeutic agents .

Pharmacology

Pharmacologically, derivatives of this compound have been tested for their inhibitory activity against COX-2, an enzyme involved in inflammation and pain. The most potent derivatives exhibit significant inhibitory effects, making them potential candidates for anti-inflammatory drugs .

Organic Chemistry

In organic synthesis, “2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride” serves as a building block for constructing complex molecules. Its reactivity allows for various functionalization reactions, which are fundamental in the synthesis of new chemical entities with potential pharmaceutical applications .

Analytical Chemistry

Analytically, this compound can be used in the development of new analytical reagents. Its structural features may be exploited in the design of sensors or probes that can detect or measure specific biological or chemical substances .

Materials Science

The pyrrolidine ring is also significant in materials science. It can be incorporated into polymers or other materials to impart specific properties, such as increased solubility or stability. This makes it a valuable component in the creation of new materials with specialized functions .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-pyrrolidin-1-ylquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2.ClH/c17-14(18)11-9-10-5-1-2-6-12(10)15-13(11)16-7-3-4-8-16;/h1-2,5-6,9H,3-4,7-8H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPSECZSKCUMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=CC=CC=C3C=C2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1520713.png)

![tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate](/img/structure/B1520714.png)

![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1520718.png)

![2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline](/img/structure/B1520724.png)

![1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1520728.png)